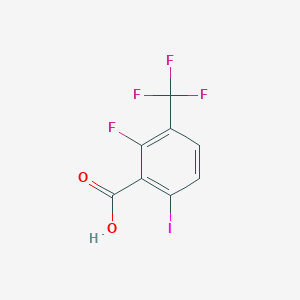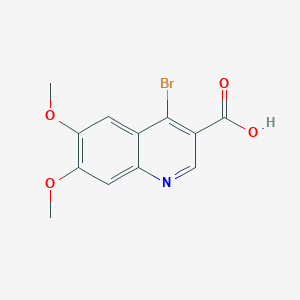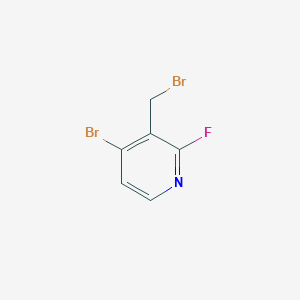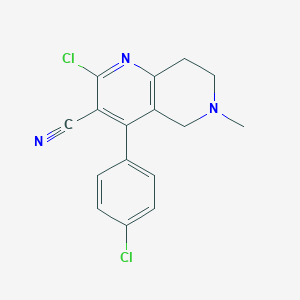![molecular formula C6H11NO B13010931 (R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
(R)-1-Oxa-6-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Oxa-6-azaspiro[34]octane is a spirocyclic compound that features a unique structure with a spiro-connected oxirane and azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Oxa-6-azaspiro[3.4]octane can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring. These methods typically employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for ®-1-Oxa-6-azaspiro[3.4]octane are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Oxa-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve standard laboratory techniques such as refluxing, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce fully saturated compounds.
Aplicaciones Científicas De Investigación
®-1-Oxa-6-azaspiro[3.4]octane has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-1-Oxa-6-azaspiro[3.4]octane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.4]octane: Similar structure but lacks the oxygen atom in the spiro ring.
Spirocyclic Oxindoles: Share the spirocyclic motif but have different ring systems and functional groups.
Uniqueness
®-1-Oxa-6-azaspiro[34]octane is unique due to the presence of both an oxirane and an azetidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(4R)-1-oxa-7-azaspiro[3.4]octane |
InChI |
InChI=1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2/t6-/m1/s1 |
Clave InChI |
HCYLFYASAYLVBO-ZCFIWIBFSA-N |
SMILES isomérico |
C1CNC[C@]12CCO2 |
SMILES canónico |
C1CNCC12CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


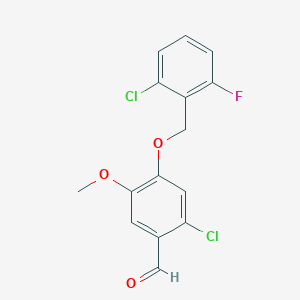
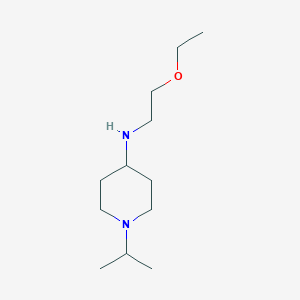

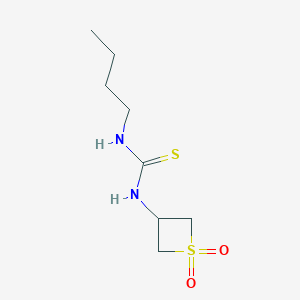
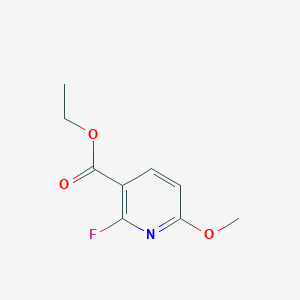
![tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13010892.png)
![4,5-Dimethylbenzo[d]isothiazole](/img/structure/B13010897.png)
![(1S,4S,6R)-5-[(tert-butoxy)carbonyl]-7,7-difluoro-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13010908.png)

![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
